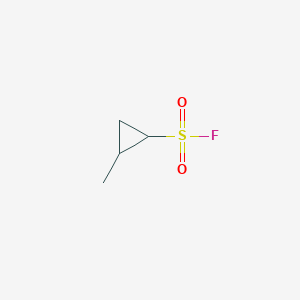

2-Methylcyclopropane-1-sulfonyl fluoride

Description

Properties

Molecular Formula |

C4H7FO2S |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

2-methylcyclopropane-1-sulfonyl fluoride |

InChI |

InChI=1S/C4H7FO2S/c1-3-2-4(3)8(5,6)7/h3-4H,2H2,1H3 |

InChI Key |

UZRCXARWTMRHJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1S(=O)(=O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylcyclopropane-1-sulfonyl Fluoride

Introduction: The Rising Prominence of Cyclopropyl Sulfonyl Fluorides in Drug Discovery

The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational constraints and metabolic stability to bioactive molecules. When coupled with the sulfonyl fluoride hub, a functional group celebrated for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, the resulting cyclopropyl sulfonyl fluorides emerge as powerful tools for covalent inhibitor design and chemical biology.[1][2] The 2-methylcyclopropane-1-sulfonyl fluoride scaffold, in particular, offers a chiral handle and tailored steric profile, making it an attractive building block for targeted drug development. This guide provides a comprehensive overview of the synthetic strategies for accessing 2-methylcyclopropane-1-sulfonyl fluoride, with a focus on mechanistic rationale, practical experimental protocols, and comparative analysis of available methodologies.

Strategic Approaches to the Synthesis of 2-Methylcyclopropane-1-sulfonyl Fluoride

The synthesis of 2-methylcyclopropane-1-sulfonyl fluoride can be approached through two primary retrosynthetic disconnections:

-

Formation of the cyclopropane ring as the key step: This involves the cyclopropanation of a suitable alkene precursor already bearing the sulfonyl fluoride moiety or a precursor to it.

-

Introduction of the sulfonyl fluoride group onto a pre-existing 2-methylcyclopropane scaffold: This strategy relies on the conversion of a more common functional group, such as a sulfonic acid or sulfonyl chloride, into the desired sulfonyl fluoride.

This guide will focus on the first approach, as it often provides better control over stereochemistry and can be more convergent. Specifically, we will explore palladium-catalyzed cyclopropanation and the Corey-Chaykovsky reaction as exemplary pathways.

Palladium-Catalyzed Diastereoselective Cyclopropanation

A robust method for the synthesis of substituted cyclopropanes involves the palladium(II)-catalyzed reaction of an alkene with an alkyl sulfonyl fluoride.[3][4][5][6] This approach is particularly noteworthy for its ability to grant access to cis-substituted cyclopropanes with high diastereoselectivity. The sulfonyl fluoride group in the ambiphilic reagent serves a dual role: it acidifies the α-protons, facilitating the initial steps of the catalytic cycle, and acts as an internal oxidant.[3][4][5]

Proposed Synthesis of 2-Methylcyclopropane-1-sulfonyl Fluoride via Palladium Catalysis

The synthesis of 2-methylcyclopropane-1-sulfonyl fluoride can be envisioned through the palladium-catalyzed reaction of propene with an appropriate α-halo-methanesulfonyl fluoride or by the direct cyclopropanation using methanesulfonyl fluoride under specific conditions that would favor the formation of the methylated cyclopropane. A more direct and controllable approach would involve the reaction of a suitable alkyl sulfonyl fluoride with an appropriate alkene.

Reaction Scheme:

Caption: Palladium-catalyzed synthesis of 2-Methylcyclopropane-1-sulfonyl fluoride.

Mechanistic Insights

The catalytic cycle is proposed to initiate with the coordination of the palladium(II) catalyst to the alkene. Subsequent carbopalladation is followed by an SN2-type oxidative addition of the C-SO₂F bond, which is often the turnover-limiting and diastereoselectivity-determining step.[3][5] Reductive elimination from the resulting palladacyclobutane intermediate furnishes the desired cyclopropane product and regenerates the active palladium(II) catalyst.

Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction provides an alternative and powerful method for the synthesis of cyclopropanes. This reaction typically involves the treatment of a sulfonium ylide with an electron-deficient alkene. For the synthesis of sulfonyl fluoride-substituted cyclopropanes, an α,β-unsaturated sulfonyl fluoride serves as the Michael acceptor.[7]

Proposed Synthesis via Corey-Chaykovsky Reaction

This strategy would involve a two-step process: the synthesis of an appropriate α,β-unsaturated sulfonyl fluoride, followed by the cyclopropanation reaction.

Step 1: Synthesis of But-1-ene-1-sulfonyl fluoride

A plausible route to this intermediate is the vinylation of a suitable sulfur-containing precursor.

Step 2: Cyclopropanation with a Methylide Reagent

The resulting but-1-ene-1-sulfonyl fluoride can then be reacted with a suitable methylide, such as dimethylsulfoxonium methylide, to yield 2-methylcyclopropane-1-sulfonyl fluoride.

Reaction Scheme:

Caption: Corey-Chaykovsky approach to 2-Methylcyclopropane-1-sulfonyl fluoride.

Conversion from Pre-existing Scaffolds

An alternative synthetic strategy involves the preparation of 2-methylcyclopropane-1-sulfonyl chloride, which is commercially available or can be synthesized, followed by a halide exchange reaction to yield the sulfonyl fluoride.[8] This is a common and often high-yielding method for the synthesis of sulfonyl fluorides.[9][10]

Reaction Scheme:

Caption: Halide exchange for the synthesis of 2-Methylcyclopropane-1-sulfonyl fluoride.

This method benefits from the accessibility of the sulfonyl chloride precursor and the generally mild and efficient conditions for the fluorine-for-chlorine exchange.

Comparative Analysis of Synthetic Routes

| Method | Precursors | Reagents | Advantages | Disadvantages | Plausible Yield |

| Palladium-Catalyzed Cyclopropanation | Propene, Methanesulfonyl fluoride | Pd(OAc)₂, Na₂CO₃, DMA | High diastereoselectivity, good functional group tolerance.[3][4][5] | Requires transition metal catalyst, potential for side reactions. | 60-80% |

| Corey-Chaykovsky Reaction | But-1-ene-1-sulfonyl fluoride | Dimethylsulfoxonium methylide | Metal-free, mild conditions.[7] | Requires synthesis of the unsaturated sulfonyl fluoride precursor. | 70-90% |

| Halide Exchange | 2-Methylcyclopropane-1-sulfonyl chloride | KF, KHF₂ | Simple procedure, high yields, readily available precursors.[9][10] | Dependent on the availability of the sulfonyl chloride. | >90% |

Detailed Experimental Protocol: Synthesis via Halide Exchange

This protocol describes the conversion of 2-methylcyclopropane-1-sulfonyl chloride to 2-methylcyclopropane-1-sulfonyl fluoride. This method is chosen for its simplicity, high anticipated yield, and the commercial availability of the starting material.

Materials:

-

2-Methylcyclopropane-1-sulfonyl chloride (1 equivalent)

-

Potassium fluoride (2-3 equivalents)

-

18-Crown-6 (catalytic amount, e.g., 0.1 equivalents)

-

Acetonitrile (anhydrous)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylcyclopropane-1-sulfonyl chloride and anhydrous acetonitrile.

-

Add potassium fluoride and 18-crown-6 to the stirring solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove insoluble inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 2-methylcyclopropane-1-sulfonyl fluoride.

Characterization

The final product should be characterized by standard spectroscopic methods:

-

¹H NMR: Expected to show characteristic multiplets for the cyclopropyl protons and a doublet for the methyl group.

-

¹⁹F NMR: A singlet or a multiplet depending on the coupling with adjacent protons.

-

¹³C NMR: Resonances corresponding to the cyclopropyl carbons and the methyl carbon.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Conclusion

The synthesis of 2-methylcyclopropane-1-sulfonyl fluoride can be achieved through several viable synthetic routes. While palladium-catalyzed and Corey-Chaykovsky cyclopropanations offer elegant and diastereoselective approaches, the halide exchange from the corresponding sulfonyl chloride represents a highly practical and efficient method. The choice of synthetic strategy will ultimately depend on the availability of starting materials, desired scale, and stereochemical requirements. The unique combination of a strained cyclopropane ring and the versatile sulfonyl fluoride moiety makes 2-methylcyclopropane-1-sulfonyl fluoride a valuable building block for the development of novel therapeutics and chemical probes.

References

-

Alkyl sulfonyl fluorides as ambiphiles in the stereoselective palladium(II)-catalysed cyclopropanation of unactivated alkenes. Nature Synthesis, 2026, 5(2), 281-289. [Link]

-

Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. ChemRxiv. [Link]

-

A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Organic & Biomolecular Chemistry, 2021, 19, 6021-6024. [Link]

-

Alkyl sulfonyl fluorides as ambiphiles in the stereoselective palladium(II)-catalysed cyclopropanation of unactivated alkenes. PubMed. [Link]

-

Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. ChemRxiv. [Link]

-

"Two-step" cyclopropanation reaction. ResearchGate. [Link]

-

A general approach to nitrile- And sulfonyl fluoride-substituted cyclopropanes. Request PDF. [Link]

-

Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. [Link]

-

Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. [Link]

-

A) Synthetic routes to sulfonyl fluorides. B) Limitations of known... ResearchGate. [Link]

-

Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry. [Link]

-

2-Cyclopropyl-2-methylpropane-1-sulfonyl fluoride. PubChem. [Link]

-

Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. [Link]

- A kind of method for preparing alkylsulfonyl fluoride.

-

Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

-

Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Lirias. [Link]

-

2-methylpropane-1-sulfonyl fluoride (C4H9FO2S). PubChemLite. [Link]

-

Discovery of (E)-2-Methoxyethene-1-sulfonyl Fluoride for the Construction of Enaminyl Sulfonyl Fluoride. Organic Chemistry Portal. [Link]

-

Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. [Link]

-

Checking the Stability Of 18F of 2-Methylbenzenesulfonyl Fluoride and 2,4,6. ResearchGate. [Link]

-

Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. [Link]

- PROCESS FOR PREPARATION OF TRIFLUOROMETHANESULFONYL FLUORIDE.

- Process for the production of sulfuryl fluoride.

- Method of preparing 1-methylcyclopropene and applying the same to plants.

-

Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Eureka | Patsnap. [Link]

-

Sulfonyl fluoride patented technology retrieval search results. Eureka | Patsnap. [Link]

-

Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals. American Chemical Society. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Alkyl sulfonyl fluorides as ambiphiles in the stereoselective palladium(II)-catalysed cyclopropanation of unactivated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 2028645-80-7|2-Methylcyclopropane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 9. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 10. rsc.org [rsc.org]

A Comprehensive Theoretical and Computational Analysis of 2-Methylcyclopropane-1-sulfonyl Fluoride: A Guide for Researchers

Abstract: This technical guide provides a detailed theoretical framework for the computational analysis of 2-methylcyclopropane-1-sulfonyl fluoride, a molecule combining the structurally significant cyclopropane motif with the increasingly important sulfonyl fluoride functional group. While this specific molecule is not extensively characterized in current literature, this guide synthesizes established computational methodologies and field-proven insights from related structures to offer a predictive exploration of its conformational landscape, spectroscopic signatures, and electronic properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and apply theoretical calculations to novel small molecules.

Introduction: The Intersection of Strained Rings and Reactive Electrophiles

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in medicinally active compounds due to its unique conformational properties and its ability to act as a bioisostere for other chemical groups. The inherent ring strain of cyclopropane, with C-C-C bond angles forced to 60° instead of the ideal 109.5°, results in "bent" bonds and a high degree of s-character in the C-H bonds, influencing the molecule's geometry and reactivity.[1][2]

Concurrently, the sulfonyl fluoride group (-SO₂F) has garnered significant attention in medicinal chemistry and chemical biology. It serves as a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of robust and high-yield reactions for forging molecular connections.[3][4] The sulfonyl fluoride moiety is relatively stable under many physiological conditions yet can be selectively activated to react with nucleophilic residues on proteins, making it a valuable warhead for covalent inhibitors and chemical probes.[5]

The combination of these two moieties in 2-methylcyclopropane-1-sulfonyl fluoride presents a compelling subject for theoretical investigation. Understanding the interplay between the strained ring and the strongly electron-withdrawing sulfonyl fluoride group is crucial for predicting its behavior in biological systems and its potential as a synthetic building block. This guide outlines the theoretical calculations necessary to elucidate its structural and electronic properties.

Molecular Structure and Conformational Analysis

The primary structural questions for 2-methylcyclopropane-1-sulfonyl fluoride concern the relative orientation of the methyl and sulfonyl fluoride groups (stereoisomerism) and the rotational preference (conformation) of the sulfonyl fluoride group relative to the ring. The molecule can exist as cis and trans diastereomers. For each, a conformational search is necessary to identify the lowest energy structures.

Theoretical Approach: A DFT-Based Workflow

Density Functional Theory (DFT) provides a robust balance of computational cost and accuracy for studying organic molecules of this size.[6] A common and effective approach involves geometry optimization and frequency calculations.

Experimental Protocol: Computational Conformational Analysis

-

Initial Structure Generation: Both cis and trans isomers of 2-methylcyclopropane-1-sulfonyl fluoride are constructed using a molecular builder.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all potential low-energy conformers. This is particularly important for the rotation around the C-S bond.

-

Geometry Optimization: The identified conformers are then subjected to full geometry optimization using a DFT functional such as B3LYP or M06-2X, paired with a Pople-style basis set like 6-311+G(d,p). The choice of a functional with good performance for non-covalent interactions and a basis set with diffuse functions is important for accurately modeling the system.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized geometries are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).[7]

-

Relative Energy Calculation: The relative energies of all stable conformers are calculated, including ZPE corrections, to determine the global minimum and the population of each conformer at a given temperature.

Caption: Workflow for determining stable conformers.

Expected Results and Discussion

The stability of the conformers will be dictated by a balance of steric and electronic effects.

-

Steric Hindrance: The trans isomer is anticipated to be more stable than the cis isomer due to reduced steric repulsion between the methyl and sulfonyl fluoride groups.

-

Electronic Interactions: A key interaction is the conjugation between the cyclopropane's Walsh orbitals and the π-accepting orbitals of the sulfonyl group.[6] Maximum orbital overlap, and thus maximum stability, is expected when the S=O bonds of the sulfonyl group bisect the C1-C2 and C1-C3 bonds of the cyclopropane ring.[6] This electronic preference will likely be a dominant factor in the rotational conformation around the C-S bond.

Table 1: Predicted Geometric Parameters for the Most Stable (trans) Conformer

| Parameter | Predicted Value | Justification |

| Bond Lengths | ||

| C1-C2 | ~1.52 Å | Typical C-C single bond, slightly elongated due to ring strain. |

| C2-C3 | ~1.51 Å | |

| C1-S | ~1.80 Å | |

| S=O | ~1.45 Å | Characteristic double bond length. |

| S-F | ~1.58 Å | |

| Bond Angles | ||

| C1-C2-C3 | ~60° | Defined by the cyclopropane ring structure.[8] |

| C2-C1-S | ~118° | Expected to be larger than tetrahedral due to steric effects. |

| O-S-O | ~120° | |

| Dihedral Angle | ||

| C2-C1-S-F | ~60° or 180° | Dependent on the most stable rotamer, influenced by electronic effects. |

Spectroscopic Properties: A Computational Forecast

¹H and ¹³C NMR Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic magnetic shielding constants, which can be converted into chemical shifts.

Theoretical Protocol: NMR Chemical Shift Calculation

-

Use the optimized geometries of the lowest energy conformers obtained from the DFT calculations.

-

Perform a GIAO calculation at a suitable level of theory (e.g., mPW1PW91/6-311+G(2d,p)).

-

Calculate the isotropic shielding values for all atoms.

-

Reference the calculated values against the shielding value of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory to obtain the final chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Relative to TMS)

| Nucleus | Predicted Shift (ppm) | Rationale |

| ¹H NMR | ||

| C1-H | 3.0 - 3.5 | Significantly deshielded due to the strong electron-withdrawing effect of the adjacent -SO₂F group.[9] |

| C2-H | 1.0 - 1.5 | Typical cyclopropyl proton range, influenced by the methyl group. |

| C3-H ₂ | 0.5 - 1.0 | Shielded protons characteristic of the cyclopropane ring. |

| CH ₃ | 1.2 - 1.6 | Standard methyl group chemical shift. |

| ¹³C NMR | ||

| C 1 | 45 - 55 | Deshielded by the -SO₂F group. |

| C 2 | 15 - 25 | |

| C 3 | 10 - 20 | |

| C H₃ | 18 - 28 |

Vibrational (IR) Spectroscopy

The same DFT frequency calculations used to confirm energy minima also provide the vibrational modes and their corresponding IR intensities.

Table 3: Predicted Key IR Vibrational Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3010-3090 | Medium | C-H stretching of the cyclopropane ring. |

| ~2870-2960 | Medium | C-H stretching of the methyl group. |

| ~1380-1410 | Strong | Asymmetric S=O stretching, characteristic of sulfonyl groups.[9] |

| ~1170-1210 | Strong | Symmetric S=O stretching.[9] |

| ~850 | Medium | S-F stretching. |

Reactivity and Mechanistic Insights

The electronic structure of 2-methylcyclopropane-1-sulfonyl fluoride, particularly its Frontier Molecular Orbitals (FMOs), provides a powerful lens through which to predict its reactivity.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the region most likely to accept an electron (electrophilicity).

-

HOMO: The HOMO is expected to be localized primarily on the cyclopropane ring, specifically on the C-C bonds with higher p-character.

-

LUMO: The LUMO is predicted to be centered on the sulfonyl fluoride group, specifically on the σ* orbital of the S-F bond and the π* orbitals of the S=O bonds. This indicates that the molecule will act as an electrophile at the sulfur atom.

This FMO distribution suggests that the primary mode of reaction will involve a nucleophilic attack at the sulfur atom, leading to the displacement of the fluoride ion. This is the cornerstone of SuFEx chemistry.

Caption: FMO analysis predicts electrophilicity at sulfur.

Reaction Coordinate Modeling

To gain deeper insight, theoretical calculations can be used to model a potential reaction, such as the reaction with a simple nucleophile (e.g., ammonia or a hydroxide ion).

Theoretical Protocol: Reaction Mechanism Investigation

-

Reactant and Product Optimization: Optimize the geometries of the reactants (2-methylcyclopropane-1-sulfonyl fluoride and the nucleophile) and the products (the resulting sulfonamide/sulfonate and fluoride ion).

-

Transition State (TS) Search: Locate the transition state structure connecting the reactants and products using methods like the Berny algorithm (op=TS).

-

TS Verification: Perform a frequency calculation on the TS geometry to confirm it has exactly one imaginary frequency, corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: Run an IRC calculation starting from the TS to confirm that it connects the intended reactants and products, thus mapping out the entire reaction pathway.

-

Activation Energy Calculation: The difference in energy between the transition state and the reactants gives the activation energy barrier for the reaction.

Caption: A predicted reaction coordinate diagram.

Conclusion and Future Directions

This guide outlines a comprehensive theoretical framework for characterizing 2-methylcyclopropane-1-sulfonyl fluoride. Through DFT calculations, it is possible to predict its stable conformations, spectroscopic signatures (NMR, IR), and inherent reactivity. The analysis suggests that the trans isomer is likely the most stable, and the molecule's primary reactive site is the electrophilic sulfur atom, making it a promising candidate for SuFEx click chemistry applications.

Future work should focus on the experimental synthesis and characterization of this molecule to validate these theoretical predictions. Furthermore, computational screening of its interactions with biological targets could uncover potential applications in drug discovery, leveraging its unique combination of a strained cyclopropane scaffold and a covalently reactive sulfonyl fluoride warhead.

References

-

Allen, F. H., et al. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B: Structural Science. Available at: [Link]

-

MolSSI. Heteroaryl Sulfonyl Fluorides - Descriptor Libraries. The Molecular Sciences Software Institute. Available at: [Link]

-

Sharpless, W. J., et al. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. PMC. Available at: [Link]

-

Jana, S., et al. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ResearchGate. Available at: [Link]

-

Taponard, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2024). Conformations of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

-

Ferreira, M. A., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Journal of Fluorine Chemistry. Available at: [Link]

-

Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

-

YouTube. (2023). Conformations of Cycloalkanes. YouTube. Available at: [Link]

-

Sahoo, M., et al. (2021). A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Organic & Biomolecular Chemistry. Available at: [Link]

-

ChemRxiv. (2024). Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. ChemRxiv. Available at: [Link]

-

Scribd. Conformational Analysis of Cycloalkanes. Scribd. Available at: [Link]

-

ResearchGate. (2021). A general approach to nitrile- And sulfonyl fluoride-substituted cyclopropanes. ResearchGate. Available at: [Link]

-

PubChem. 2-Cyclopropyl-2-methylpropane-1-sulfonyl fluoride. PubChem. Available at: [Link]

-

ChemRxiv. (2024). Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. ChemRxiv. Available at: [Link]

-

Zhong, T., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters. Available at: [Link]

-

Sahoo, M., et al. (2021). A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Organic & Biomolecular Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorination. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. Available at: [Link]

-

Lirias. (2023). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Lirias. Available at: [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

Sources

- 1. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 5. researchgate.net [researchgate.net]

- 6. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acdlabs.com [acdlabs.com]

Navigating the Frontier of Covalent Drug Discovery: A Technical Guide to 2-Methylcyclopropane-1-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Scarcity and Opportunity of a Niche Reagent

I. Commercial Availability: A Custom Synthesis Imperative

A thorough search of commercial chemical supplier databases indicates that 2-Methylcyclopropane-1-sulfonyl fluoride is not a stock chemical. However, key precursors such as 2-Methylcyclopropane-1-sulfonyl chloride and 2-Methylcyclopropane-1-sulfonamide are available from suppliers like BLD Pharm.[2][3] This commercial availability of immediate precursors provides a direct and feasible path to obtaining the target compound through straightforward synthetic transformations.

II. Synthetic Protocol: From Precursor to Product

The synthesis of 2-Methylcyclopropane-1-sulfonyl fluoride can be reliably achieved from its corresponding sulfonyl chloride. The most common and effective method involves a halogen exchange reaction.

Proposed Synthetic Route: Halogen Exchange

This one-step conversion is a facile and high-yielding method for the preparation of sulfonyl fluorides from sulfonyl chlorides.

Reaction:

Detailed Experimental Protocol:

-

Reagents and Materials:

-

2-Methylcyclopropane-1-sulfonyl chloride

-

Potassium fluoride (KF), spray-dried

-

Phase-transfer catalyst (e.g., 18-crown-6)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

-

-

Procedure: a. To a solution of 2-Methylcyclopropane-1-sulfonyl chloride (1.0 eq) in anhydrous acetonitrile, add spray-dried potassium fluoride (2.0-3.0 eq). b. Add a catalytic amount of a phase-transfer catalyst such as 18-crown-6 (0.05-0.1 eq). c. Stir the reaction mixture vigorously at room temperature or gentle heat (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). d. Upon completion, filter the reaction mixture to remove excess KF and precipitated KCl. e. Concentrate the filtrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel to afford pure 2-Methylcyclopropane-1-sulfonyl fluoride.

Causality Behind Experimental Choices:

-

Spray-dried KF: Using spray-dried potassium fluoride is crucial as it offers a high surface area, which significantly enhances the rate of the halogen exchange reaction.

-

Phase-Transfer Catalyst: The addition of a phase-transfer catalyst like 18-crown-6 is essential to facilitate the dissolution of potassium fluoride in the organic solvent, thereby increasing the effective concentration of the fluoride nucleophile and accelerating the reaction.

-

Anhydrous Conditions: While sulfonyl fluorides are generally stable to water, using an anhydrous solvent minimizes potential side reactions and ensures a cleaner conversion.

Workflow for Synthesis and Purification

Caption: Synthetic workflow for 2-Methylcyclopropane-1-sulfonyl fluoride.

III. Scientific Rationale and Applications in Drug Discovery

The strategic incorporation of the 2-methylcyclopropyl moiety alongside the sulfonyl fluoride warhead presents a compelling profile for modern drug discovery, particularly in the realm of covalent inhibitors.

The Unique Properties of the Sulfonyl Fluoride Warhead

Sulfonyl fluorides are prized for their "Goldilocks" reactivity: stable enough to traverse biological systems and avoid non-specific reactions, yet reactive enough to form covalent bonds with specific nucleophilic amino acid residues within a target protein.[1][4] This contrasts with more reactive sulfonyl chlorides, which are often too indiscriminate for targeted drug design.[5] The Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept championed by Nobel laureate K. Barry Sharpless, further underscores the reliability and versatility of the sulfonyl fluoride group as a connective tool in chemical biology.[6]

Key Attributes of Sulfonyl Fluorides:

| Property | Advantage in Drug Discovery |

| Tunable Reactivity | Allows for the fine-tuning of covalent bond formation with specific amino acid residues. |

| High Stability | Resistant to hydrolysis and reduction, ensuring stability in biological media.[1] |

| Chemoselectivity | Can be designed to selectively target serine, threonine, tyrosine, and lysine residues.[4] |

The Role of the 2-Methylcyclopropyl Group

The cyclopropyl ring is a highly sought-after motif in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable properties to a drug candidate:

-

Improved Metabolic Stability: The strained ring system can block sites of metabolism, increasing the compound's half-life.

-

Enhanced Potency and Selectivity: The defined conformation can lead to more precise interactions with the target protein's binding pocket.

-

Favorable Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and other properties to improve oral bioavailability.

The methyl group on the cyclopropane ring further provides a handle for stereospecific interactions and can influence the electronics and conformation of the entire molecule.

Potential Therapeutic Applications

The combination of a sulfonyl fluoride warhead with a 2-methylcyclopropyl group makes this scaffold a promising candidate for developing covalent inhibitors for a range of therapeutic targets, including:

-

Proteases: Serine proteases are a well-established class of enzymes that can be targeted by sulfonyl fluorides.

-

Kinases: Covalent kinase inhibitors have shown significant clinical success, and targeting non-cysteine residues with sulfonyl fluorides is an active area of research.

-

Emerging "Undruggable" Targets: The unique reactivity of sulfonyl fluorides opens up possibilities for targeting proteins that have been challenging to inhibit with traditional non-covalent approaches.

Logical Relationship of Molecular Features to Therapeutic Potential

Caption: Structure-activity relationship of the title compound.

IV. Conclusion: A Call to Synthesis and Exploration

While 2-Methylcyclopropane-1-sulfonyl fluoride is not a commercially available reagent, its straightforward synthesis from readily available precursors opens the door for its exploration in drug discovery and chemical biology. The unique combination of a metabolically robust and conformationally defined cyclopropyl moiety with the versatile and tunable sulfonyl fluoride warhead makes it a highly attractive building block for the development of the next generation of covalent therapeutics. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and strategically deploy this promising molecule in their quest for novel medicines.

References

-

Alkyl sulfonyl fluorides as ambiphiles in the stereoselective palladium(II)-catalysed cyclopropanation of unactivated alkenes. ResearchGate. Available at: [Link]

-

Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. ChemRxiv. Available at: [Link]

-

A general approach to nitrile- And sulfonyl fluoride-substituted cyclopropanes. ResearchGate. Available at: [Link]

-

2-Cyclopropyl-2-methylpropane-1-sulfonyl fluoride. PubChem. Available at: [Link]

-

2-methylpropane-1-sulfonyl fluoride. American Elements. Available at: [Link]

-

Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals. American Chemical Society. Available at: [Link]

-

New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Semantic Scholar. Available at: [Link]

-

Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry. Available at: [Link]

-

Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. Available at: [Link]

-

Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. eScholarship. Available at: [Link]

-

Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. National Institutes of Health. Available at: [Link]

-

Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. Available at: [Link]

-

Applications of sulfonyl fluorides Examples of biologically active... ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1999472-68-2|2-Methylcyclopropane-1-sulfonamide|BLD Pharm [bldpharm.com]

- 3. 2028645-80-7|2-Methylcyclopropane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. Sulfonyl Fluorides - Enamine [enamine.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Development of Chemical Probes with 2-Methylcyclopropane-1-sulfonyl Fluoride

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Methylcyclopropane-1-sulfonyl fluoride as a novel chemical probe. While direct literature on this specific reagent is emerging, this guide synthesizes established principles of sulfonyl fluoride chemistry with the anticipated unique contributions of the methylcyclopropane moiety. We present the scientific rationale, proposed synthesis, and detailed, field-tested protocols for utilizing this probe in proteome-wide reactivity profiling, target engagement studies, and covalent inhibitor development. Our approach is grounded in the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, offering insights into experimental design, data interpretation, and the mechanistic basis for its utility in modern chemical biology.

Introduction: The Sulfonyl Fluoride as a Privileged Warhead

In the landscape of chemical biology and drug discovery, the development of covalent chemical probes has become indispensable for identifying and validating novel therapeutic targets.[1] Among the arsenal of electrophilic functionalities, or "warheads," sulfonyl fluorides (SFs) have earned a privileged status.[2][3][4] This distinction arises from their remarkable balance of stability in aqueous, biological environments and their capacity for "context-dependent" reactivity with a broad range of nucleophilic amino acid residues.[4][5][6] Unlike more promiscuous electrophiles, the S-F bond is kinetically stable, requiring activation by the specific microenvironment of a protein binding pocket to facilitate covalent bond formation.[7][8]

This reactivity profile extends beyond the canonical cysteine, encompassing serine, threonine, lysine, tyrosine, and histidine residues, thereby significantly expanding the scope of the "ligandable" proteome.[3][8][9] The introduction of the 2-methylcyclopropane moiety to the sulfonyl fluoride scaffold represents a rational design strategy to impart unique properties to the probe. The strained cyclopropane ring, coupled with the steric influence of the methyl group, is hypothesized to modulate the probe's reactivity and selectivity by:

-

Influencing Binding Pose: The defined three-dimensional structure of the methylcyclopropane group can introduce specific steric interactions within a protein's binding site, favoring engagement with targets that possess complementary topography.

-

Altering Electronic Properties: The unique electronic nature of the cyclopropane ring may subtly tune the electrophilicity of the sulfur center, refining the probe's intrinsic reactivity.

-

Providing a Novel Recognition Motif: This scaffold can explore chemical space that is distinct from commonly used aryl or linear alkyl sulfonyl fluorides, potentially leading to the discovery of novel protein-ligand interactions.

This guide provides the foundational knowledge and practical protocols to harness the potential of 2-Methylcyclopropane-1-sulfonyl fluoride for pioneering chemical biology research.

Synthesis and Functionalization of the Probe

The successful application of a chemical probe begins with its synthesis and the incorporation of a bioorthogonal handle for downstream analysis. Here, we propose a robust, multi-step synthesis for an alkyne-functionalized version of the probe, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" workflows.

Protocol 1: Synthesis of an Alkyne-Functionalized 2-Methylcyclopropane-1-sulfonyl Fluoride Probe

This protocol is a hypothetical route based on established methodologies for synthesizing sulfonyl fluorides and incorporating bioorthogonal handles.[10][11]

Step 1: Synthesis of 2-Methylcyclopropane-1-sulfonyl Chloride

-

Start with a commercially available precursor, such as (1-methylcyclopropyl)methanethiol.

-

Dissolve the thiol in an appropriate solvent system (e.g., a mixture of acetic acid and water).

-

Cool the solution in an ice bath and slowly bubble chlorine gas through the mixture or use an alternative chlorinating agent like N-chlorosuccinimide in the presence of water. This two-step process first generates a sulfenyl chloride, which is then oxidized to the sulfonyl chloride.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Perform an aqueous workup, extracting the sulfonyl chloride into an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonyl chloride is often used directly in the next step due to its reactivity.

Step 2: Fluorination to 2-Methylcyclopropane-1-sulfonyl Fluoride

-

Dissolve the crude sulfonyl chloride from Step 1 in a suitable solvent like acetonitrile.

-

Add a source of fluoride, such as potassium fluoride (KF) or potassium bifluoride (KHF2).[10][12] The use of a phase-transfer catalyst (e.g., 18-crown-6) can enhance the reaction rate.[10]

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours, monitoring by TLC or LC-MS.

-

After completion, filter the reaction mixture to remove excess fluoride salts.

-

Concentrate the filtrate and purify the product by silica gel column chromatography to yield the 2-Methylcyclopropane-1-sulfonyl fluoride.

Step 3: Introduction of a Clickable Handle (Example) To create a useful probe, a linker with a bioorthogonal handle must be introduced. This often involves starting with a precursor that already contains the handle. For this hypothetical protocol, we assume a more complex starting material would be synthesized to incorporate a linker and terminal alkyne before the formation of the sulfonyl fluoride.

Characterization: The final probe should be thoroughly characterized by:

-

¹H and ¹³C NMR: To confirm the structure and purity.

-

¹⁹F NMR: To verify the presence of the S-F bond.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass.

Application Notes and Experimental Protocols

Proteome-Wide Covalent Ligand Discovery

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to map the reactive sites across a proteome.[13] By treating a complex biological sample (e.g., cell lysate) with the alkyne-tagged 2-Methylcyclopropane-1-sulfonyl fluoride probe, researchers can identify proteins that are covalently modified. This "inverse drug discovery" approach can reveal novel ligandable sites and potential drug targets.[14][15]

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

-

Lysate Preparation:

-

Harvest cultured cells and wash with cold PBS.

-

Lyse the cells in a suitable buffer (e.g., PBS, pH 7.4) via sonication or mechanical disruption on ice.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble material.

-

Collect the supernatant (proteome) and determine the protein concentration using a BCA or Bradford assay. Adjust the concentration to 1-5 mg/mL.

-

-

Probe Incubation:

-

Aliquot the proteome into microcentrifuge tubes.

-

Add the alkyne-tagged 2-Methylcyclopropane-1-sulfonyl fluoride probe from a concentrated DMSO stock to a final concentration of 1-10 µM. Include a DMSO-only vehicle control.

-

Incubate the reaction for 1 hour at 37°C.

-

-

Click Chemistry (CuAAC):

-

Prepare a "click mix" containing: Biotin-Azide tag, copper(II) sulfate (CuSO₄), a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).

-

Add the click mix to the labeled proteome and incubate for 1 hour at room temperature, protected from light.

-

-

Protein Enrichment:

-

Add streptavidin-coated agarose or magnetic beads to the reaction and incubate for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.

-

Wash the beads extensively with a buffer containing a detergent (e.g., 1% SDS in PBS) to remove non-specifically bound proteins, followed by washes with urea and finally PBS to remove the detergent.

-

-

Sample Preparation for Mass Spectrometry:

-

Perform on-bead tryptic digestion of the captured proteins overnight at 37°C.

-

Collect the resulting peptide mixture.

-

Analyze the peptides by LC-MS/MS to identify the proteins that were covalently modified by the probe.

-

Target Engagement and Occupancy Studies

A key application of covalent probes is to validate that a non-covalent drug candidate binds to its intended target within the complex cellular environment.[16][17] This is achieved through a competitive profiling experiment where the probe's ability to label a target is blocked by the presence of the inhibitor.

Caption: Workflow for competitive target engagement studies.

-

Cell Treatment:

-

Culture cells to desired confluency.

-

Treat cells with varying concentrations of your non-covalent inhibitor (or a vehicle control) for a specified time (e.g., 1-2 hours) in culture media.

-

-

Probe Labeling in Intact Cells:

-

To the inhibitor-treated cells, add the alkyne-tagged 2-Methylcyclopropane-1-sulfonyl fluoride probe to a final concentration determined from optimization experiments (e.g., 1 µM).[17]

-

Incubate for a short period (e.g., 20-30 minutes) at 37°C.

-

-

Cell Lysis and Click Chemistry:

-

Harvest, wash, and lyse the cells as described in Protocol 2, Step 1.

-

Perform the CuAAC click reaction with a reporter tag (e.g., Biotin-Azide or a fluorescent azide for in-gel visualization).

-

-

Analysis:

-

For Western Blot: If using a biotin tag, perform streptavidin enrichment, elute the proteins, run on an SDS-PAGE gel, and blot for your protein of interest. A decrease in the band intensity with increasing inhibitor concentration indicates target engagement.

-

For Quantitative Mass Spectrometry: After the click reaction, combine the samples (which can be barcoded using technologies like TMT), enrich the labeled proteins, and perform quantitative LC-MS/MS. This will provide a proteome-wide view of inhibitor selectivity and allow for the calculation of an OC₅₀ (the concentration of inhibitor required to achieve 50% target occupancy in cells).[17]

-

Data Presentation and Mechanistic Considerations

Reactivity Profile of Sulfonyl Fluorides

The versatility of sulfonyl fluoride probes stems from their ability to react with multiple nucleophilic residues. The specific site of modification is determined by the protein's structure, which must position a nucleophilic residue for attack on the sulfur atom and stabilize the leaving fluoride ion.[4][8]

| Nucleophilic Amino Acid | Side Chain Group | General Requirement for Reactivity |

| Tyrosine | Phenol (-OH) | Deprotonation to phenoxide, often facilitated by a nearby basic residue (e.g., His, Lys, Arg).[17][18] |

| Lysine | Amine (-NH₂) | Unprotonated state (requires pKa perturbation) and accessibility. |

| Serine / Threonine | Alcohol (-OH) | Often found in catalytic triads (e.g., serine proteases) where a histidine residue acts as a general base.[18] |

| Histidine | Imidazole | Nucleophilic attack by the imidazole nitrogen.[19] |

| Cysteine | Thiol (-SH) | Deprotonation to the highly nucleophilic thiolate. SFs are less reactive with Cys compared to other warheads.[7] |

Mechanism of Covalent Modification

The reaction proceeds via Sulfur(VI) Fluoride Exchange (SuFEx), a type of nucleophilic substitution at the sulfur center.[7] A deprotonated nucleophile from an amino acid side chain attacks the electrophilic sulfur atom, leading to the formation of a stable sulfonate or sulfonamide linkage and the release of a fluoride ion.

Caption: Mechanism of Sulfur(VI) Fluoride Exchange (SuFEx).

Conclusion and Future Perspectives

The 2-Methylcyclopropane-1-sulfonyl fluoride probe is a promising new tool for chemical biology. Its unique structural features offer the potential for novel selectivity and reactivity profiles compared to existing sulfonyl fluoride probes. The protocols outlined in this guide provide a robust framework for its application in target discovery, validation, and the development of next-generation covalent therapeutics. Future work should focus on direct, comparative chemoproteomic studies to benchmark the reactivity and target landscape of this probe against conventional aryl and linear alkyl sulfonyl fluorides, thereby experimentally validating the scientific rationale for its design.

References

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

-

Zhang, H., et al. (2024). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. National Center for Biotechnology Information. [Link]

-

Li, Z., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

-

Semantic Scholar. Sulfonyl fluorides as privileged warheads in chemical biology. Semantic Scholar. [Link]

-

Willems, L. I., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. PubMed. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. National Center for Biotechnology Information. [Link]

-

Jones, L. H. (2014). Chemical biology for target identification and validation. MedChemComm. [Link]

-

ResearchGate. Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. ResearchGate. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. [Link]

-

ResearchGate. Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ResearchGate. [Link]

-

Stanford Medicine. Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. [Link]

-

Jones, L. H. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Medicinal Chemistry. [Link]

-

Discovery On Target. Target Identification and Validation - Part 1. Discovery On Target. [Link]

-

ACS Publications. Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products. ACS Publications. [Link]

-

National Center for Biotechnology Information. Covalent chemical probes. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. National Center for Biotechnology Information. [Link]

-

RSC Publishing. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing. [Link]

-

National Center for Biotechnology Information. Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. National Center for Biotechnology Information. [Link]

-

University of Pennsylvania. Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. University of Pennsylvania. [Link]

-

MDPI. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. [Link]

-

National Center for Biotechnology Information. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. National Center for Biotechnology Information. [Link]

-

University of Birmingham. Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. University of Birmingham. [Link]

-

EMBL-EBI. Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. EMBL-EBI. [Link]

-

University of Gothenburg. Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. University of Gothenburg. [Link]

-

National Center for Biotechnology Information. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. National Center for Biotechnology Information. [Link]

-

bioRxiv. Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs. bioRxiv. [Link]

-

ScienceDirect. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. [Link]

-

ResearchGate. Covalent inhibitors containing sulfonyl fluoride moieties. ResearchGate. [Link]

-

Lirias. Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Lirias. [Link]

-

The Royal Society of Chemistry. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry. [Link]

-

ChemRxiv. Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. ChemRxiv. [Link]

-

ACS Publications. Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Publications. [Link]

Sources

- 1. Covalent chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonyl Fluorides - Enamine [enamine.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 11. rsc.org [rsc.org]

- 12. lirias.kuleuven.be [lirias.kuleuven.be]

- 13. The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. med.stanford.edu [med.stanford.edu]

- 15. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]

- 16. Target Identification and Validation - Part 1 - 2020 Archive [discoveryontarget.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 19. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

challenges in the synthesis of substituted cyclopropane sulfonyl fluorides

This guide functions as a specialized Technical Support Center for researchers working with SuFEx chemistry, specifically focusing on the synthesis of Substituted Cyclopropane Sulfonyl Fluorides .

Status: Online | Tier: Advanced Research Support Topic: Synthesis & Stabilization of Cyclopropane Sulfonyl Fluorides

Welcome to the SuFEx-Cyc Hub. You are likely here because you are attempting to merge the geometric rigidity of a cyclopropane ring with the privileged reactivity of a sulfonyl fluoride (SuFEx warhead). This combination is potent for covalent drug discovery but synthetically unforgiving.

Below are the three primary "Tickets" (challenges) our users encounter, accompanied by validated protocols and troubleshooting logic.

📋 Ticket #1: Route Selection & Strategy

User Query: "I need a cyclopropane core with an -SO2F handle. Should I cyclopropanate a vinyl sulfonyl fluoride, or install the fluoride onto an existing ring?"

Technical Resolution: The choice depends entirely on your substrate's complexity. Use the Synthesis Decision Logic below to select your protocol.

🛠️ Workflow Visualization

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.

📋 Ticket #2: The "ESF Route" (Ring Formation)

User Query: "I am reacting Ethenesulfonyl Fluoride (ESF) with a diazo compound, but I'm getting pyrazolines or decomposition, not my cyclopropane."

Root Cause Analysis:

ESF is one of the most potent Michael acceptors known (Mayr Electrophilicity

-

Pyrazoline Trap: The initial 1,3-dipolar cycloaddition forms a pyrazoline intermediate.[1] If the temperature is too low, nitrogen extrusion (to form the cyclopropane) does not occur.

-

Volatility: ESF is highly volatile (bp 110 °C, but significant vapor pressure). It can be lost if the reaction exotherms uncontrolled.

🧪 Validated Protocol: The "Two-Step" Thermal Extrusion

Target: 1-substituted-2-sulfonylfluoride cyclopropanes.

Reagents:

-

Ethenesulfonyl Fluoride (ESF) [Caution: Alkylator][1]

-

Diazoalkane or Sulfoxonium Ylide (Corey-Chaykovsky reagent)

-

Solvent: DCM or Toluene (anhydrous)

Step-by-Step Procedure:

-

Cycloaddition (0 °C): Add the diazo/ylide species slowly to a solution of ESF (1.2 equiv) in DCM at 0 °C.

-

Checkpoint: Monitor by TLC/NMR. You will likely see the disappearance of the ESF alkene signals (

6.0–7.0 ppm).

-

-

The "Pyrazoline Plateau": If you isolate now, you often get the pyrazoline.

-

Nitrogen Extrusion (Thermal or Photochemical):

-

Option A (Thermal): Heat the crude pyrazoline in Toluene at 110 °C for 2–4 hours.

-

Option B (Photochemical): UV irradiation (365 nm) can induce N2 loss at lower temperatures, preserving sensitive functional groups.

-

-

Purification: Flash chromatography. The -SO2F group is robust enough to survive silica gel, provided the eluent is not highly basic.

Critical Troubleshooting Table:

| Symptom | Diagnosis | Solution |

| Product is a Pyrazoline | Incomplete N2 extrusion. | Increase reaction temp to >100 °C or use Rh2(OAc)4 catalyst (1 mol%) to force carbenoid pathway. |

| Low Yield / Polymerization | ESF polymerization. | Add radical inhibitor (BHT) if using thermal route; ensure dropwise addition of diazo to ESF (keep ESF in excess). |

| Hydrolysis of SO2F | Wet solvent/Basic workup. | Avoid aqueous NaOH/KOH washes. Use dilute HCl or saturated NH4Cl. |

📋 Ticket #3: The "Exchange" Route (Cl → F)

User Query: "I synthesized the cyclopropane sulfonyl chloride, but it hydrolyzes when I try to convert it to the fluoride using KF."

Root Cause Analysis:

Standard KF exchange often fails because naked fluoride (F-) is basic. In the presence of trace water, it promotes hydrolysis of the sulfonyl chloride to the sulfonic acid (

🧪 Validated Protocol: The Bifluoride (KHF2) Method

This is the "Gold Standard" for SuFEx synthesis (Sharpless Protocol). The bifluoride anion (

Reagents:

-

Cyclopropane sulfonyl chloride (1.0 equiv)

-

Potassium Bifluoride (KHF2) (2.0–4.0 equiv) [Caution: Corrosive]

-

Solvent: MeCN:Water (1:1 or 4:1)

Step-by-Step Procedure:

-

Dissolution: Dissolve sulfonyl chloride in MeCN.

-

Activation: Add saturated aqueous KHF2. The mixture will be biphasic or a slurry.

-

Reaction: Stir vigorously at RT for 2–6 hours.

-

Why this works: KHF2 maintains a slightly acidic pH (~3-4), completely shutting down hydrolysis.

-

-

Workup: Dilute with EtOAc, wash with water x2. Dry over MgSO4.

-

Validation: 19F NMR should show a singlet around +60 to +65 ppm (relative to CFCl3).

-

📋 Ticket #4: Stability & Storage (FAQ)

User Query: "My cyclopropane sulfonyl fluoride decomposed in the freezer. I thought SuFEx groups were stable?"

Technical Insight: While aryl sulfonyl fluorides are shelf-stable for years, aliphatic/cyclopropyl sulfonyl fluorides are more reactive due to the lack of conjugation.

Stability Data Matrix:

| Condition | Stability Rating | Notes |

| Solid State (Dry, -20°C) | ⭐⭐⭐⭐⭐ (Excellent) | Stable for >12 months. |

| CDCl3 Solution | ⭐⭐⭐⭐ (Good) | Stable for weeks (acid free). |

| DMSO/DMA (Anhydrous) | ⭐⭐⭐ (Fair) | Stable for days. |

| DMSO/DMA (Wet) | ⭐ (Critical Failure) | Rapid decomposition. Water + dipolar aprotic solvent = F- displacement. |

| Nucleophilic Amines | ⭐⭐ (Variable) | Reacts slowly (requires Ca++ or H+ activation). |

Storage Protocol:

-

Always store under Argon/Nitrogen.

-

Never store in DMSO stock solutions for long periods (unlike typical compound libraries).

-

Purification: If the compound turns yellow/brown, pass through a short plug of silica with 10% EtOAc/Hexane to remove sulfonic acid byproducts which catalyze further decomposition.

📚 References & Authority

-

Foundational SuFEx Chemistry:

-

Ethenesulfonyl Fluoride (ESF) Synthesis & Reactivity:

-

Cyclopropanation Methodologies:

-

Calcium-Mediated Activation (SuFEx Catalysis):

Disclaimer: This guide involves hazardous chemicals, including diazomethane and fluorinating agents. All protocols must be performed in a fume hood with appropriate PPE.

Sources

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. books.rsc.org [books.rsc.org]

- 3. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to the Characterization of Adducts Formed by 2-Methylcyclopropane-1-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, the strategic deployment of unique chemical scaffolds is paramount. Covalent inhibitors, in particular, have seen a resurgence, with sulfonyl fluorides emerging as a versatile class of electrophiles for targeting nucleophilic residues in proteins.[1] Their remarkable balance of stability and tunable reactivity makes them ideal warheads for creating potent and selective therapeutics.[2] This guide provides an in-depth characterization of adducts formed from a novel, sterically constrained building block: 2-Methylcyclopropane-1-sulfonyl fluoride. We will explore its synthesis, reactivity profile in comparison to established alternatives, and detailed protocols for the characterization of its adducts.

The Rationale for 2-Methylcyclopropane-1-sulfonyl Fluoride: A Three-Dimensional Approach to Covalent Modification

The cyclopropane ring is a prized motif in medicinal chemistry, known for its ability to impart conformational rigidity and metabolic stability, and to act as a bioisostere for other functional groups. By incorporating this strained ring adjacent to the reactive sulfonyl fluoride, we introduce a unique three-dimensional trajectory for the electrophilic center. This can lead to altered selectivity and reactivity profiles compared to linear alkyl or flat aryl sulfonyl fluorides, potentially enabling the targeting of previously inaccessible nucleophilic residues in a protein's binding site. The methyl group on the cyclopropane ring further refines the steric and electronic properties of the molecule.

Synthesis of 2-Methylcyclopropane-1-sulfonyl Fluoride: A Proposed Route via Corey-Chaykovsky Cyclopropanation

While 2-Methylcyclopropane-1-sulfonyl fluoride is not yet a commercially available reagent, a plausible synthetic route can be devised based on established methodologies. The Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert α,β-unsaturated carbonyls into cyclopropanes, has been successfully applied to the synthesis of cyclopropanes bearing a sulfonyl fluoride moiety.[3][4][5]

A proposed two-step synthesis is outlined below:

Step 1: Synthesis of 2-Propenesulfonyl Fluoride (A Hypothetical Precursor)

A potential precursor for the cyclopropanation is 2-propenesulfonyl fluoride. This could be synthesized from the corresponding 2-propenesulfonyl chloride, which can be prepared from allyl mercaptan through oxidative chlorination. The subsequent fluoride exchange can be achieved using a mild fluorinating agent like potassium bifluoride.

Step 2: Corey-Chaykovsky Cyclopropanation

The key step is the reaction of 2-propenesulfonyl fluoride with a suitable sulfur ylide, such as dimethyloxosulfonium methylide (Corey's ylide), to introduce the methyl-substituted cyclopropane ring.[5]

Experimental Workflow for the Proposed Synthesis

Caption: Proposed synthetic workflow for 2-Methylcyclopropane-1-sulfonyl fluoride.

Comparative Reactivity Analysis: 2-Methylcyclopropane-1-sulfonyl Fluoride vs. Standard Sulfonyl Fluorides

To understand the unique properties of 2-Methylcyclopropane-1-sulfonyl fluoride, its reactivity should be compared against two standards: a simple alkyl sulfonyl fluoride (methanesulfonyl fluoride) and a common aryl sulfonyl fluoride (benzenesulfonyl fluoride). The reaction with a model nucleophile, such as aniline, provides a good benchmark.

| Reagent | Structure | Expected Reactivity with Aniline | Rationale |

| 2-Methylcyclopropane-1-sulfonyl Fluoride |  | Moderate | The cyclopropane ring is electron-withdrawing, which should enhance the electrophilicity of the sulfur atom. However, the steric bulk of the methylcyclopropyl group may hinder the approach of the nucleophile compared to a simple methyl group. |

| Methanesulfonyl Fluoride |  | Low to Moderate | As a simple, unactivated alkyl sulfonyl fluoride, it is expected to have lower reactivity than its aryl counterpart. Reactions often require forcing conditions or activation.[6] |

| Benzenesulfonyl Fluoride |  | High | The phenyl ring is electron-withdrawing, increasing the electrophilicity of the sulfur. Reactions with anilines generally proceed readily, although activation may be needed for less nucleophilic anilines.[7] |

Experimental Protocol: Comparative Reaction with Aniline

-

To three separate vials, each containing a solution of aniline (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or THF), add 2-methylcyclopropane-1-sulfonyl fluoride (1.0 eq.), methanesulfonyl fluoride (1.0 eq.), and benzenesulfonyl fluoride (1.0 eq.), respectively.

-

A non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 eq.) is added to each vial.

-

The reactions are stirred at room temperature and monitored by TLC or LC-MS.

-

The time to completion and the isolated yield of the corresponding sulfonamide adduct are recorded.

Characterization of Adducts

The formation of adducts with nucleophiles can be unequivocally confirmed through a combination of NMR spectroscopy and mass spectrometry.

NMR Spectroscopy

1H NMR: The most telling feature in the 1H NMR spectrum of a 2-methylcyclopropane-1-sulfonamide adduct will be the signals corresponding to the cyclopropyl protons. These typically appear in the upfield region (around 0.5-1.5 ppm).[8][9] The methyl group on the cyclopropane ring will likely appear as a doublet in a similar region.

13C NMR: The carbon atoms of the cyclopropane ring are also expected to be shielded, appearing at a characteristic upfield chemical shift (typically below 30 ppm).[9]

19F NMR: The 19F NMR spectrum provides a direct method to monitor the reaction. The chemical shift of the fluorine in an alkyl sulfonyl fluoride is typically in the range of +40 to +80 ppm relative to CFCl3.[10][11] Upon reaction with a nucleophile, the sulfonyl fluoride peak will disappear, and no new fluorine-containing species will be formed, as fluoride is the leaving group.

Predicted 1H NMR Chemical Shifts for an N-Phenyl-2-methylcyclopropane-1-sulfonamide Adduct

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.0 - 7.5 | m |

| NH | 8.0 - 9.0 | br s |

| Cyclopropyl-CHSO2 | 2.5 - 3.0 | m |

| Cyclopropyl-CHCH3 | 1.0 - 1.5 | m |

| Cyclopropyl-CH2 | 0.5 - 1.2 | m |

| Methyl-H | 0.8 - 1.3 | d |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the adducts. For reactions with proteins, mass spectrometry can identify the mass shift corresponding to the covalent modification. The mass of the added 2-methylcyclopropane-1-sulfonyl moiety (C4H7O2S) is 119.0194 Da.

Logical Flow for Adduct Characterization

Caption: Workflow for the characterization of adducts.

Conclusion

2-Methylcyclopropane-1-sulfonyl fluoride represents a promising new tool for chemical biology and drug discovery. Its unique three-dimensional structure offers the potential for novel reactivity and selectivity in covalent modification of proteins. While its synthesis and reactivity are yet to be fully explored experimentally, this guide provides a solid foundation based on established chemical principles for its preparation and the characterization of its adducts. The comparative data presented here will be invaluable for researchers looking to incorporate this and other novel sulfonyl fluorides into their research programs.

References

- Aggarwal, V. K., & Richardson, J. (2003). Design of Sulfides with a Locked Conformation as Promoters of Catalytic and Asymmetric Sulfonium Ylide Epoxidation.

- Baran, P. S. (2020). Sulfur Ylide Chemistry. Baran Group Meeting.

- Chen, X., et al. (2021). A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Organic & Biomolecular Chemistry, 19(27), 6015-6019.

- Chen, X., et al. (2019).

- Qin, H., et al. (2021). A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Organic & Biomolecular Chemistry, 19(27).

- Mattson, A. E., Burtoloso, A. C. B., et al. (2023). Organocatalytic Transformations from Sulfur Ylides. Molecules, 28(7), 3048.

- Ramasastry, S. S. V., et al. (2025). New mode of sulfur ylides reactivity: stereoelectronic control provides C–C bond insertion before cyclopropanation/epoxidation directly affording homologated three-membered rings. Organic Chemistry Frontiers.

-

Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

- Wu, J., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 10, 1043891.

- Kumar, A., et al. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 13(33), 22964-22985.

- Royal Society of Chemistry. (n.d.). 1H and 13C-NMR for - The Royal Society of Chemistry.

- BenchChem. (2025). Theoretical and Experimental Insights into the Reactivity of Alkyl Sulfonyl Fluorides: A Guide for Researchers.

-

NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

- Rossi, S., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4148.

-

Wikipedia. (2023, December 29). Johnson–Corey–Chaykovsky reaction. In Wikipedia. [Link]

- Wiberg, K. B., & Hammer, J. D. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817.

- Enamine. (2025). Sulfonyl Fluorides.

-

Wikipedia. (2023, October 27). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]

- BenchChem. (2025).

- Davies, H. M. L., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.

- Jarvo, E. R., et al. (2021). Novel Entry to Fluorinated Cyclopropanes. Synlett, 32(10), 1043-1044.

- Minnaard, A. J., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Journal of the American Chemical Society, 145(30), 16471–16477.

- Minnaard, A. J., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PMC.

-

Wikipedia. (2023, November 28). Methanesulfonyl fluoride. In Wikipedia. [Link]

- Boyarskaya, I. A., et al. (2023).

- Arumugam, N., & Venkatasubramanian, P. (2008). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.

- Hussain, I., et al. (2023).

- A. F. M. M. Rahman, et al. (2021). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 64(15), 11489-11504.

- Ruiz, A., et al. (2025). 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr.

Sources

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Personal protective equipment for handling 2-Methylcyclopropane-1-sulfonyl fluoride

Topic: Personal protective equipment for handling 2-Methylcyclopropane-1-sulfonyl fluoride Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Summary

Compound Class: Electrophilic SuFEx (Sulfur-Fluoride Exchange) Reagent Primary Hazards: Corrosive (Skin/Eyes), Acute Toxicity (Inhalation/Oral), Hydrogen Fluoride (HF) Generation.

2-Methylcyclopropane-1-sulfonyl fluoride is a specialized warhead used in covalent drug discovery and chemical biology. Unlike standard reagents, its safety profile is dual-natured: it is kinetically stable in neutral aqueous buffer (the "SuFEx" feature) but highly reactive toward nucleophilic residues (serine, tyrosine, lysine) in proteins.

The Critical Risk: Upon hydrolysis or metabolic breakdown, this compound releases fluoride ions , which can form hydrofluoric acid (HF) in moist environments (lungs, eyes, mucous membranes).[1] Standard acid-handling protocols are insufficient; HF-specific protocols are mandatory.

Risk Assessment & Mechanism